molecular formula C15H12N2O2 B7646313 5-methyl-N-quinolin-5-ylfuran-2-carboxamide

5-methyl-N-quinolin-5-ylfuran-2-carboxamide

Cat. No. B7646313
M. Wt: 252.27 g/mol
InChI Key: RYSIXHRFNUVLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-quinolin-5-ylfuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a furan ring and a quinoline moiety, which makes it an interesting molecule for chemical and biological studies.

Mechanism of Action

The mechanism of action of 5-methyl-N-quinolin-5-ylfuran-2-carboxamide is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes involved in cancer cell proliferation and survival. It also induces the production of reactive oxygen species, which leads to oxidative stress and ultimately, apoptosis.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, this compound has also shown potential in other areas. It has been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-methyl-N-quinolin-5-ylfuran-2-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, it has been found to be stable under various conditions, which makes it a suitable compound for long-term studies. However, its low solubility in water can pose a challenge in certain experiments.

Future Directions

There are several future directions for research on 5-methyl-N-quinolin-5-ylfuran-2-carboxamide. One of the areas of interest is its potential as an anti-inflammatory agent. Further studies are needed to fully understand its mechanism of action and its efficacy in treating inflammatory diseases. Additionally, its antibacterial and antifungal properties warrant further investigation for potential applications in the field of medicine. Finally, studies on the toxicity of this compound are needed to determine its safety for human use.

Synthesis Methods

The synthesis of 5-methyl-N-quinolin-5-ylfuran-2-carboxamide can be achieved through several methods. One of the most common methods is the reaction of 5-methylfurfurylamine with 2-chloroquinoline-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction yields this compound as the final product.

Scientific Research Applications

5-methyl-N-quinolin-5-ylfuran-2-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

5-methyl-N-quinolin-5-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-7-8-14(19-10)15(18)17-13-6-2-5-12-11(13)4-3-9-16-12/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSIXHRFNUVLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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